3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid
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Overview
Description
Preparation Methods
HSR-609 is synthesized through a multi-step process involving several key reactions . The synthetic route begins with the preparation of a tricyclic compound, which is then converted to a piperidine derivative through a Grignard reaction and dehydration . The piperidine derivative is further reacted with ethyl chloroformate and potassium hydroxide to form an intermediate compound . This intermediate undergoes a Michael reaction followed by hydrolysis to yield HSR-609 .
Chemical Reactions Analysis
HSR-609 undergoes various chemical reactions, including:
Oxidation: HSR-609 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: HSR-609 can undergo substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HSR-609 has been extensively studied for its anti-allergic properties . It has shown efficacy in reducing antigen-induced airway hyperresponsiveness and eosinophilia in animal models . Additionally, HSR-609 has been used in research to study its effects on the central nervous system and its selectivity for histamine H1 receptors . Its ability to inhibit Th2-dependent eosinophilia and interleukin-5 production has made it a valuable compound in allergy research .
Mechanism of Action
HSR-609 exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine . This inhibition reduces allergic symptoms such as airway hyperresponsiveness and eosinophilia . The compound’s amphoteric nature contributes to its high selectivity for H1 receptors and its limited penetration into the central nervous system .
Comparison with Similar Compounds
HSR-609 is compared with other histamine H1 receptor antagonists such as cetirizine, terfenadine, and ketotifen . Unlike these compounds, HSR-609 has a unique amphoteric structure that enhances its selectivity for H1 receptors while minimizing central nervous system penetration . This makes HSR-609 particularly effective in reducing allergic symptoms without causing significant central nervous system side effects .
Similar compounds include:
- Cetirizine
- Terfenadine
- Ketotifen
- PY-608 (a non-amphoteric basic compound with a similar chemical structure)
Properties
CAS No. |
161522-25-4 |
---|---|
Molecular Formula |
C21H21FN2O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H21FN2O3/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26/h1-4,8,12H,5-7,9-11,13H2,(H,25,26) |
InChI Key |
VNMVYPKXIOJAGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O |
Canonical SMILES |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FY-609; HSR-609; FY 609; HSR 609; FY609; HSR609. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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